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For Researchers, Scientists, and Drug Development Professionals

Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2)

inhibitor used for the treatment of type 2 diabetes mellitus.[1] During the synthesis and storage

of canagliflozin, various process-related and degradation impurities can arise. The identification

and characterization of these impurities are crucial for ensuring the safety and efficacy of the

drug product. This application note details the use of one-dimensional (1D) and two-

dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous

structural elucidation of Canagliflozin Impurity 12.

Canagliflozin Impurity 12, identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-

fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(CAS No. 1823966-94-4), is a potential impurity that requires thorough characterization.[2][3]

NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of organic compounds, making it an indispensable tool for impurity

profiling in pharmaceutical development.[4]
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The following diagram illustrates the systematic workflow employed for the isolation and

structural characterization of Canagliflozin Impurity 12.
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Caption: Workflow for the isolation and NMR-based structural elucidation of Canagliflozin

Impurity 12.

Predicted NMR Data for Canagliflozin Impurity 12
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for

Canagliflozin Impurity 12, based on its known chemical structure.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.50 - 7.45 m 2H Ar-H (Fluorophenyl)

7.10 - 7.05 m 2H Ar-H (Fluorophenyl)

7.20 - 7.15 m 3H Ar-H (Methylphenyl)

6.95 d 1H Thiophene-H

6.75 d 1H Thiophene-H

5.20 - 4.90 m 4H Sugar Ring Protons

4.20 - 4.00 m 3H
Sugar Ring & CH₂

Protons

4.15 s 2H Ar-CH₂-Thiophene

2.30 s 3H Ar-CH₃

2.10, 2.05, 2.00, 1.95 4 x s 12H 4 x Acetyl-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) DEPT-135 Assignment

170.5, 170.0, 169.5, 169.0 - 4 x C=O (Acetyl)

163.0 (d, J=248 Hz) - C-F (Fluorophenyl)

142.0 - 125.0 -
Aromatic & Thiophene

Carbons

100.0 - 60.0 CH, CH₂ Sugar Ring Carbons

35.0 CH₂ Ar-CH₂-Thiophene

21.0, 20.8, 20.6, 20.5 CH₃ 4 x Acetyl-CH₃

19.5 CH₃ Ar-CH₃

Experimental Protocols
Sample Preparation

Weigh approximately 5-10 mg of isolated Canagliflozin Impurity 12.

Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
All NMR spectra are to be acquired on a 500 MHz spectrometer equipped with a cryoprobe.

4.2.1 ¹H NMR Spectroscopy

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 2.0 s
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Spectral Width: 20 ppm

4.2.2 ¹³C NMR Spectroscopy

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

4.2.3 DEPT-135 Spectroscopy

Pulse Program: dept135

Number of Scans: 256

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

4.2.4 2D COSY (Correlation Spectroscopy)

Pulse Program: cosygpqf

Number of Scans: 2

Increments: 256

Relaxation Delay: 2.0 s

Spectral Width: 12 ppm in both dimensions

4.2.5 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Program: hsqcedetgpsisp2.2
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Number of Scans: 4

Increments: 256

Relaxation Delay: 1.5 s

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 180 ppm

4.2.6 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: hmbcgpndqf

Number of Scans: 8

Increments: 256

Relaxation Delay: 2.0 s

Spectral Width (F2 - ¹H): 12 ppm

Spectral Width (F1 - ¹³C): 220 ppm

Data Analysis and Structural Elucidation
The structural elucidation of Canagliflozin Impurity 12 is achieved through a systematic analysis

of the acquired NMR data.
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Caption: Logical relationships in NMR data analysis for structural elucidation.

¹H NMR: Provides information on the number and types of protons present in the molecule.

The integration of peaks corresponds to the relative number of protons.

¹³C and DEPT-135 NMR: Identifies the number of carbon atoms and distinguishes between

methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

COSY: Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are

adjacent to each other through 2-3 bonds.[5]

HSQC: Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the

assignment of protons to their attached carbons.[4]

HMBC: Shows correlations between protons and carbons that are separated by two or three

bonds (²JCH, ³JCH), which is crucial for connecting different molecular fragments and

establishing the overall carbon skeleton.[6]
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By integrating the information from all these experiments, the complete and unambiguous

structure of Canagliflozin Impurity 12 can be confirmed.

Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, is a definitive technique

for the structural elucidation of pharmaceutical impurities. The detailed protocols and expected

data presented in this application note provide a robust framework for the characterization of

Canagliflozin Impurity 12. This approach ensures the accurate identification of impurities, which

is a critical component of drug quality control and regulatory compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. Canagliflozin Impurity 12 - SRIRAMCHEM [sriramchem.com]

4. emerypharma.com [emerypharma.com]

5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Structural Elucidation of Canagliflozin
Impurity 12 using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15126614#nmr-spectroscopy-for-structural-
elucidation-of-canagliflozin-impurity-12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15126614?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

